REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[CH:12]([C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1)=[O:13]>COCCOC.C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=2[CH3:11])=[CH:16][CH:15]=1)=[O:13] |f:3.4.5,6.7.8.9.10|
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Name
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|
Quantity
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15.02 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)N)C=C1)C
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Name
|
|
Quantity
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91 mmol
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Type
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reactant
|
Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
|
|
Quantity
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2.5 mL
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Type
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solvent
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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5.03 g
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Type
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catalyst
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to ambient temperature
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Type
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WASH
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Details
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rinsing with 1,2-dimethoxy ethane
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Type
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CUSTOM
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Details
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The volatiles were removed under reduced pressure
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Name
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|
Type
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product
|
Smiles
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C(=O)C1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |